Lipophilicity (LogP) Modulation: cis-Fluoromethyl Reduces LogP by ~0.44 Units vs. Unsubstituted Cyclobutanol
The predicted ACD/LogP of cis-3-(fluoromethyl)cyclobutan-1-ol is 0.16, compared to an experimental LogP of 0.6 for cyclobutanol [1][2]. This 0.44-unit reduction in lipophilicity is consistent with the electron-withdrawing effect of the fluoromethyl group and is expected to improve aqueous solubility and reduce non-specific protein binding in biological assays [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.16 (predicted) |
| Comparator Or Baseline | Cyclobutanol: LogP = 0.6 (experimental) |
| Quantified Difference | ΔLogP = -0.44 |
| Conditions | Target compound: ACD/Labs predicted LogP; Comparator: experimental LogP from PubChem [2]. |
Why This Matters
Lower LogP correlates with higher aqueous solubility and reduced risk of off-target binding, which are critical attributes for lead optimization in drug discovery.
- [1] ChemSpider. (n.d.). cis-3-(Fluoromethyl)cyclobutanol (CSID:71045998). ChemSpider. View Source
- [2] PubChem. (n.d.). Cyclobutanol (CID 7603). National Center for Biotechnology Information. View Source
- [3] Demchuk, O. P., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(24), e202300292. View Source
